17-trans Prostaglandin E3
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Overview
Description
17-trans Prostaglandin E3 is a prostaglandin analog known for its ability to stimulate Nurr1-dependent transcriptional activity. This compound is primarily used in research related to conditions associated with Nurr1, including cancer and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including 17-trans Prostaglandin E3, often involves chemoenzymatic methods. A common intermediate, bromohydrin, is synthesized chemoenzymatically in two steps. This intermediate is then used in nickel-catalyzed cross-couplings and Wittig reactions to incorporate lipid chains . Another method involves the use of Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .
Industrial Production Methods: Industrial production of prostaglandins typically involves large-scale chemoenzymatic synthesis due to its efficiency and cost-effectiveness. The process includes the formation of key intermediates like Corey lactone, followed by sequential incorporation of lipid chains through cross-coupling and Wittig reactions .
Chemical Reactions Analysis
Types of Reactions: 17-trans Prostaglandin E3 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Often uses reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly employs reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, enhancing their biological activity and stability .
Scientific Research Applications
17-trans Prostaglandin E3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin synthesis and reactions.
Biology: Investigated for its role in cellular signaling and gene expression.
Medicine: Explored for its potential therapeutic effects in treating cancer and autoimmune diseases.
Industry: Utilized in the development of prostaglandin-based drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 17-trans Prostaglandin E3 involves the stimulation of Nurr1-dependent transcriptional activity. Nurr1 is a nuclear receptor that regulates the expression of genes involved in cell survival, inflammation, and metabolism. By activating Nurr1, this compound modulates various cellular pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Prostaglandin E2: Another prostaglandin analog with similar biological activities.
Prostaglandin F2α: Known for its role in inducing labor and controlling blood flow.
Prostaglandin I2: Involved in vasodilation and inhibition of platelet aggregation.
Uniqueness: 17-trans Prostaglandin E3 is unique due to its specific ability to stimulate Nurr1-dependent transcriptional activity, which is not commonly observed in other prostaglandin analogs. This makes it particularly valuable for research in cancer and autoimmune diseases .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOMORHDRONZRN-YYFRSVFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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